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molecular formula C6H4BrNS B8788651 4-Bromo-3-methylthiophene-2-carbonitrile CAS No. 266338-06-1

4-Bromo-3-methylthiophene-2-carbonitrile

Cat. No. B8788651
M. Wt: 202.07 g/mol
InChI Key: MVIGORNHBUACNU-UHFFFAOYSA-N
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Patent
US06265424B1

Procedure details

reacting 4,5-dibromo-2-cyano-3-methylthiophene with zinc dust to provide the required 4-bromo-2-cyano-3-methylthiophene starting material;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:10])=[C:4]([C:8]#[N:9])[S:5][C:6]=1Br>[Zn]>[Br:1][C:2]1[C:3]([CH3:10])=[C:4]([C:8]#[N:9])[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(SC1Br)C#N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(SC1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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